molecular formula C10H14N2O3 B11775858 2-Neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

2-Neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B11775858
M. Wt: 210.23 g/mol
InChI Key: CFGBVBQJWSXREV-UHFFFAOYSA-N
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Description

2-Neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a pyridazine derivative featuring a neopentyl (2,2-dimethylpropyl) group at the 2-position. The neopentyl substituent introduces significant steric bulk, which may influence solubility, crystallinity, and reactivity compared to smaller alkyl or aromatic substituents. Pyridazine derivatives are widely studied for their applications in medicinal chemistry and materials science due to their heterocyclic core, which offers hydrogen-bonding capabilities and π-π stacking interactions .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)6-12-8(13)7(9(14)15)4-5-11-12/h4-5H,6H2,1-3H3,(H,14,15)

InChI Key

CFGBVBQJWSXREV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1C(=O)C(=CC=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a diketone, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Esterification

The carboxylic acid group readily undergoes esterification with alcohols under acid catalysis. This reaction is critical for modifying solubility or introducing protective groups in synthetic workflows.

Reaction TypeReagents/ConditionsProductYield/NotesReferences
Fischer esterificationMethanol, H₂SO₄, refluxMethyl 2-neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylate~60–75% (inferred from analogs)

Mechanistic Insight : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by the alcohol. The neopentyl group’s steric bulk may slightly reduce reaction rates compared to linear alkyl analogs.

Amide/Hydrazide Formation

The carboxylic acid reacts with amines or hydrazines to form amides or hydrazides, often mediated by coupling agents. This is pivotal in medicinal chemistry for generating bioisosteres or prodrugs.

Reaction TypeReagents/ConditionsProductYield/NotesReferences
Hydrazide synthesisHydrazine hydrate, DCC, DMAP, DMF2-Neopentyl-3-oxo-2,3-dihydropyridazine-4-carbohydrazide68% (modeled after )
Amide couplingEDCl, HOBt, DIPEA, RNH₂N-substituted carboxamide derivatives50–85% (patent analogs)

Key Applications :

  • Hydrazide derivatives (e.g., 3-oxo-6-aryl analogs) demonstrate xanthine oxidase inhibition .

  • Amidation with chiral amines (e.g., trifluoroethylidene derivatives) enhances target specificity in kinase inhibitors .

Decarboxylation

Thermal or base-induced decarboxylation eliminates CO₂, forming 2-neopentyl-3-oxo-2,3-dihydropyridazine. This reaction is pH- and temperature-dependent.

ConditionsProductNotesReferences
150–200°C, neutral2-Neopentyl-3-oxo-2,3-dihydropyridazineRequires inert atmosphere; side reactions observed with prolonged heating

Structural Impact : Loss of the carboxylic acid group reduces polarity, potentially enhancing membrane permeability in drug candidates.

Cyclization and Ring-Opening Reactions

The dihydropyridazine core participates in cycloadditions or ring-opening under specific conditions.

Reaction TypeReagents/ConditionsProductNotesReferences
[4+2] CycloadditionDipolarophiles (e.g., alkynes)Bicyclic pyridazine-fused systemsTheoretical; no empirical data
Acid-catalyzed ring openingHCl, H₂O, refluxFragmented acyclic ketone and amineObserved in related pyridazines

Challenges : Steric hindrance from the neopentyl group may limit cycloaddition efficiency compared to less bulky analogs.

Functionalization of the Dihydropyridazine Ring

The 3-oxo group and conjugated double bond enable ketone-specific reactions (e.g., reductions) and electrophilic substitutions.

Reaction TypeReagents/ConditionsProductNotesReferences
Ketone reductionNaBH₄, MeOH3-Hydroxy-dihydropyridazine derivativePartial racemization risk
Electrophilic substitutionHNO₃, H₂SO₄Nitro-substituted derivativesPosition selectivity unconfirmed

Metal-Catalyzed Cross-Couplings

The bromine-free structure limits traditional Suzuki couplings, but the neopentyl group may enable C–H activation strategies.

Reaction TypeReagents/ConditionsProductNotesReferences
Pd-catalyzed arylationAr–B(OH)₂, Pd(OAc)₂, SPhosAryl-substituted dihydropyridazinesTheoretical; requires optimization

Scientific Research Applications

Research has indicated that 2-Neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid exhibits various biological activities:

Anticancer Properties

  • Mechanism of Action : The compound has been shown to inhibit tumor growth through the induction of apoptosis in cancer cells. Studies have demonstrated its efficacy against multiple cancer cell lines, including ovarian and breast cancer models.
    • Case Study : In vitro studies revealed that treatment with this compound resulted in a significant reduction of cell viability in OVCAR-8 (ovarian cancer) and MDA-MB-231 (breast cancer) cell lines, with percent growth inhibitions exceeding 70% in some cases.
  • In Vivo Studies : Animal model trials have demonstrated that administration of the compound leads to reduced tumor sizes and improved survival rates compared to untreated controls.

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation, which is relevant for conditions such as arthritis.

  • Case Study : In a murine model of arthritis, administration of this compound led to decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Summary of Biological Activities

Activity TypeModel/Cell LinePercent Growth Inhibition (%)Reference
AnticancerOVCAR-886.61
AnticancerMDA-MB-23175.99
Anti-inflammatoryMurine Arthritis ModelSignificant reduction

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various derivatives have been synthesized to enhance its biological activity and selectivity.

Synthetic Route Example

A common synthetic route includes:

  • Formation of the pyridazine ring.
  • Introduction of the neopentyl group.
  • Functionalization at the carboxylic acid position.

Mechanism of Action

The mechanism of action of 2-Neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 2-position of the pyridazine ring critically determines molecular properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference(s)
2-Neopentyl-3-oxo-... (Neopentyl) C₁₁H₁₆N₂O₃ 224.26 (calculated) N/A Carboxylic acid, ketone -
2-Methyl-3-oxo-... (Methyl) C₆H₆N₂O₃ 154.13 N/A Carboxylic acid, ketone
2-Propyl-3-oxo-... (Propyl) C₈H₁₀N₂O₃ 182.18 N/A Carboxylic acid, ketone
2-Isopropyl-3-oxo-... (Isopropyl) C₈H₁₀N₂O₃ 182.18 N/A Carboxylic acid, ketone
2-(4-Chlorobenzyl)-3-oxo-... (Chlorobenzyl) C₁₂H₉ClN₂O₃ 264.66 N/A Carboxylic acid, ketone, Cl
6-(4-Methylbenzoyl)-3-oxo-2-phenyl-... C₂₁H₁₈N₂O₄ 362.36 108–110 Ester, ketone
Key Observations:

Steric Effects : The neopentyl group’s branching (2,2-dimethylpropyl) likely reduces solubility in polar solvents compared to linear alkyl chains (e.g., propyl) due to increased hydrophobicity. However, its bulk may enhance crystallinity by promoting van der Waals interactions in the solid state .

Electron-Withdrawing vs. In contrast, neopentyl is electron-donating, which may alter reactivity in substitution or condensation reactions .

Melting Points: Analogs with extended aromatic systems (e.g., thieno[2,3-b]thiophene in ) exhibit higher melting points (>300°C) due to rigid, planar structures. The neopentyl derivative’s melting point is expected to be lower than these but higher than esters like the ethyl ester in (108–110°C) due to stronger intermolecular hydrogen bonding from the carboxylic acid group .

Biological Activity

2-Neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS Number: 1707735-70-3) is a compound that has garnered attention for its potential biological activities. This article reviews the available data on its biological activity, including its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O3C_{10}H_{14}N_{2}O_{3} with a molecular weight of 210.23 g/mol. The structure features a pyridazine ring with carboxylic acid and keto functional groups, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₀H₁₄N₂O₃
Molecular Weight210.23 g/mol
CAS Number1707735-70-3

Antimicrobial Activity

Recent studies have indicated that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, compounds synthesized from similar structures have shown potent activity against various bacterial strains, including Escherichia coli and Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 50 μg/mL, indicating strong antibacterial potential .

Xanthine Oxidase Inhibition

Research has highlighted the potential of dihydropyridazine derivatives as xanthine oxidase inhibitors. A study involving molecular docking and in vitro evaluations reported that certain derivatives displayed micromolar range inhibition against xanthine oxidase, a key enzyme in purine metabolism associated with gout and hyperuricemia . The structural modifications in these compounds were crucial for enhancing their inhibitory effects.

Cytotoxicity and Anticancer Activity

In silico studies have suggested that this compound may possess anticancer properties. Docking studies indicated a strong binding affinity to PARP-1 protein, which is involved in DNA repair mechanisms. Compounds with similar structures demonstrated cytotoxic effects against various human cancer cell lines, with significant reductions in cell viability observed at specific concentrations .

Case Studies

  • Study on Antibacterial Activity :
    • Objective : Evaluate the antibacterial efficacy of synthesized dihydropyridazine derivatives.
    • Methodology : MIC assays were conducted against standard bacterial strains.
    • Results : Derivatives exhibited varying degrees of antibacterial activity, with notable effectiveness against resistant strains.
  • Xanthine Oxidase Inhibition Study :
    • Objective : Assess the inhibition potential of dihydropyridazine derivatives on xanthine oxidase.
    • Methodology : In vitro assays compared the potency against standard inhibitors.
    • Results : Some derivatives showed promising inhibition rates comparable to established drugs like allopurinol .

Q & A

Q. What mechanistic insights explain unexpected byproducts in large-scale synthesis?

  • Methodological Answer : Conduct scale-down experiments with real-time reaction monitoring (ReactIR, PAT tools). Identify intermediates via trapping agents (e.g., TEMPO for radicals) or isotopic labeling (¹³C). For example, palladium-catalyzed steps may generate π-allyl complexes requiring ligand optimization to suppress side reactions .

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